Bis(desenex) ZINC

Description

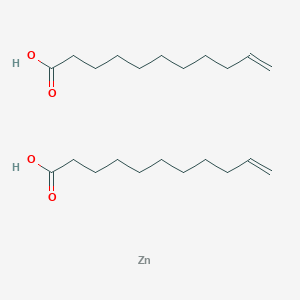

Bis(desenex) ZINC refers to zinc undecylenate, a zinc salt of undecylenic acid (10-undecenoic acid). This compound is a key active ingredient in antifungal products such as Desenex and Cruex, which are clinically used to treat dermatophyte infections (e.g., athlete’s foot) . Zinc undecylenate exhibits fungistatic properties, inhibiting fungal growth by disrupting cell membrane integrity and enzymatic processes . Its chemical structure comprises a zinc ion coordinated with two undecylenate anions, forming a stable complex with a melting point of 115–116°C . While effective in topical formulations, excessive use may contribute to zinc toxicosis, particularly in avian species or cases of accidental ingestion .

Properties

Molecular Formula |

C22H40O4Zn |

|---|---|

Molecular Weight |

433.9 g/mol |

IUPAC Name |

undec-10-enoic acid;zinc |

InChI |

InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13); |

InChI Key |

RBLUZDDDFHCLDO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc undecylenate can be synthesized through the reaction of zinc salts with undecylenic acid. One common method involves the reaction of zinc oxide with undecylenic acid in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:

ZnO+2C11H20O2→Zn(C11H19O2)2+H2O

Industrial Production Methods

Industrial production of zinc undecylenate often involves the use of zinc acetate or zinc chloride as the zinc source. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The process ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Zinc undecylenate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and other by-products.

Substitution: The undecylenate group can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Substitution: Ligands such as amines or phosphines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Zinc oxide and undecylenic acid derivatives.

Substitution: Various zinc complexes depending on the substituent used

Scientific Research Applications

Zinc undecylenate has a wide range of applications in scientific research:

Biology: Studied for its role in zinc homeostasis and its effects on cellular processes.

Mechanism of Action

The antifungal activity of zinc undecylenate is primarily due to the undecylenic acid component, which disrupts the cell membrane of fungi, leading to cell lysis and death. Zinc ions also play a role by inhibiting the growth of fungi and bacteria. The compound targets the cell membrane and interferes with the synthesis of essential cellular components, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares zinc undecylenate (Bis(desenex) ZINC) with structurally or functionally related antifungal agents, including zinc-based and non-zinc compounds:

Key Findings:

Mechanistic Differences :

- Zinc undecylenate and undecylenic acid are fungistatic , whereas tolnaftate and zinc pyrithione exhibit fungicidal activity .

- Zinc oxide primarily acts as a physical barrier but shows ancillary antifungal properties in formulations .

Efficacy and Safety: Zinc undecylenate’s clinical use in Desenex underscores its reliability, though systemic zinc absorption remains a concern . Tolnaftate’s rapid fungicidal action and low toxicity make it preferable for acute infections . Zinc pyrithione’s potency is offset by risks of irritation and toxicity in non-topical applications .

Applications: Zinc-based compounds (undecylenate, pyrithione, oxide) dominate topical treatments, while non-zinc agents like tolnaftate offer broader over-the-counter options .

Research Findings and Clinical Relevance

- Zinc Compound Screening : High-throughput studies of the ZINC chemical library identified zinc-containing compounds as promising candidates for antifungal and antimicrobial applications . Zinc undecylenate’s inclusion in commercial databases highlights its therapeutic relevance .

- Toxicity Considerations : Zinc toxicosis, though rare in humans, is documented in avian species exposed to zinc undecylenate-containing products, emphasizing the need for controlled usage .

- Comparative Advantages : Zinc undecylenate balances efficacy and safety in dermatophyte management but is less potent than synthetic fungicides like tolnaftate .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Bis(desenex) ZINC, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves zinc coordination with desenex derivatives under controlled pH and temperature. Yield optimization requires monitoring ligand-to-metal ratios (e.g., 1:2 for bis-complexes) and solvent polarity. Purity is assessed via NMR (e.g., δ 1.2–1.5 ppm for zinc-bound protons) and mass spectrometry (e.g., m/z 450–500 range). Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating stereoisomers .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in coordination geometry?

- Methodological Answer : X-ray crystallography is definitive for geometry (e.g., octahedral vs. tetrahedral), while FT-IR identifies ligand bonding (e.g., ν~600 cm⁻¹ for Zn–N stretches). Discrepancies in spectroscopic data (e.g., conflicting NMR shifts) require cross-validation with computational methods like DFT to model ligand-field effects .

Q. What mechanisms underlie the antifungal activity of this compound, and how are resistance pathways studied?

- Methodological Answer : Activity assays (MIC/MBC) against C. albicans are standard. Mechanistic studies use fluorescence microscopy to track membrane disruption (propidium iodide uptake) and proteomics to identify target proteins (e.g., ergosterol biosynthesis enzymes). Resistance is modeled via serial passaging under sublethal doses, followed by genomic sequencing .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict this compound’s interactions with fungal targets, and what limitations arise from force-field approximations?

- Methodological Answer : Docking with AutoDock Vina or Schrödinger Suite uses ZINC’s 3D conformers (tautomers/protonation states). Limitations include inaccurate solvation models; validate with MD simulations (AMBER/CHARMM) to assess binding stability. Cross-reference BindingDB affinity data (KD < 10 µM) to refine scoring functions .

Q. What experimental strategies resolve contradictions in thermodynamic stability data (e.g., ΔG discrepancies between ITC and DSC)?

- Methodological Answer : Calorimetry (ITC) measures binding entropy/enthalpy, while DSC assesses melting transitions. Discrepancies arise from buffer ionization effects (e.g., Tris vs. phosphate). Reconcile by repeating experiments in identical buffers and applying corrections (e.g., Wiseman isotherm for ITC) .

Q. How can ligand substitution kinetics be optimized to enhance this compound’s bioavailability without compromising stability?

- Methodological Answer : Use stopped-flow spectroscopy to measure substitution rates (k~10³ s⁻¹). Bioavailability is improved via PEGylation or cyclodextrin encapsulation, monitored by HPLC-UV (λ = 280 nm). Stability is tested under physiological pH (7.4) via accelerated degradation studies .

Key Methodological Recommendations

- Contradiction Analysis : Use multi-technique validation (e.g., crystallography + DFT) to address structural ambiguities .

- Virtual Screening : Leverage ZINC’s stereochemical diversity and BindingDB’s affinity datasets to prioritize analogs .

- Safety Protocols : Refer to ATSDR guidelines for handling zinc compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.